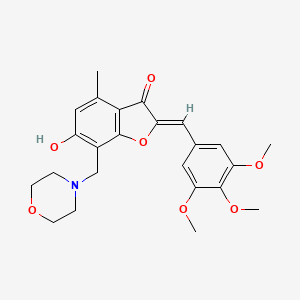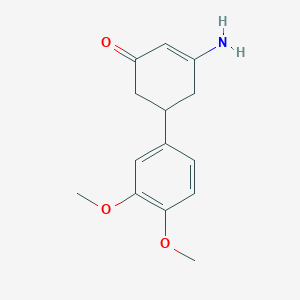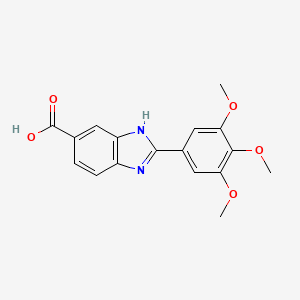
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, morpholine, and trimethoxybenzaldehyde. The key steps may involve:
Condensation Reactions: Combining benzofuran derivatives with aldehydes under acidic or basic conditions.
Hydroxylation: Introducing hydroxyl groups using oxidizing agents.
Methylation: Adding methyl groups through methylation reagents like methyl iodide.
Morpholine Addition: Incorporating morpholine via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzofuran derivatives are often studied for their potential therapeutic properties. This compound could be investigated for its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
Medicinally, compounds like this one are explored for their potential as drugs or drug candidates. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties.
Coumarin: Another benzofuran derivative with anticoagulant properties.
Psoralen: A benzofuran derivative used in phototherapy.
Uniqueness
What sets (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C24H27NO7 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27NO7/c1-14-9-17(26)16(13-25-5-7-31-8-6-25)23-21(14)22(27)18(32-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10- |
InChI Key |
MSWZCGTWQHBQTD-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCOCC4)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-](/img/structure/B12213563.png)
![2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid](/img/structure/B12213570.png)
![5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12213579.png)
![3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12213583.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213593.png)
![N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213595.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12213601.png)
![2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12213607.png)

![(2Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12213619.png)

![4-[5-(furan-2-yl)-3-(7-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12213640.png)
![3-(4-Chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213655.png)
![5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12213657.png)
